2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate
Description
2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate is a complex organic compound that features a benzo[b]furan core substituted with tert-butyl, ethoxycarbonyl, and nitrobenzoate groups
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-5-28-21(25)18-16-12-15(10-11-17(16)30-19(18)22(2,3)4)29-20(24)13-6-8-14(9-7-13)23(26)27/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVQKOLTSOLLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the benzo[b]furan core and introduce the tert-butyl and ethoxycarbonyl groups through Friedel-Crafts alkylation and esterification reactions, respectively. The nitrobenzoate group can be introduced via nitration followed by esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituents introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an antimicrobial agent . Studies indicate that derivatives of benzofuran compounds exhibit activity against various bacterial strains. The presence of the nitro group is particularly significant as it is known to enhance the antibacterial properties of related compounds .
Anti-Aggregation Agents
Recent research has focused on the role of benzofuran derivatives in modulating amyloid-beta aggregation, which is crucial in Alzheimer's disease. Compounds similar to 2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate have been evaluated for their ability to inhibit Aβ42 aggregation, showing promising results in reducing fibrillogenesis .
Anticancer Activity
The compound's structure suggests potential as a dual inhibitor targeting tubulin and histone deacetylases (HDACs). This dual action can lead to enhanced antiproliferative activity in cancer cells. Preliminary studies have indicated that modifications at the benzofuran position can significantly affect the compound's efficacy against various cancer cell lines .
Material Science
In material science, compounds based on the benzofuran structure are being explored for their electronic properties. The π-conjugated systems formed by these compounds are useful in developing organic semiconductors and photovoltaic materials. The incorporation of functional groups like tert-butyl enhances solubility and processability in organic electronics .
Data Tables
Case Studies
-
Antimicrobial Activity Study
A study evaluated the antibacterial effects of various benzofuran derivatives, including those structurally similar to this compound. Results indicated that such compounds could inhibit the growth of Gram-positive bacteria effectively, highlighting their potential as therapeutic agents . -
Alzheimer's Disease Research
In a study focused on amyloid-beta modulation, compounds derived from benzofurans were tested for their ability to prevent aggregation. The results showed that specific substitutions could lead to significant decreases in fibril formation, suggesting a pathway for developing new treatments for Alzheimer's disease . -
Cancer Cell Line Testing
Research involving the antiproliferative effects of benzofuran derivatives demonstrated that specific modifications at the 2-position significantly enhanced cytotoxicity against cancer cell lines. This indicates a promising avenue for further development of anticancer therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate depends on its interaction with molecular targets. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butyl)-3-(methoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate
- 2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 3-nitrobenzoate
- 2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-aminobenzoate
Uniqueness
2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules
Biological Activity
The compound 2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate is a derivative of benzo[b]furan, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes the formation of the benzo[b]furan core followed by functionalization with tert-butyl and ethoxycarbonyl groups. For instance, similar compounds have been synthesized through modified Larock-type coupling reactions, yielding various derivatives with significant yields .
Anticancer Properties
Recent studies have highlighted the anticancer potential of nitrobenzoate derivatives. For example, a related compound, X8 (a nitrobenzoate), demonstrated significant antiangiogenic effects in zebrafish models by disrupting vascular development and inhibiting endothelial cell migration and proliferation . This suggests that similar mechanisms may be applicable to this compound.
Cytotoxicity
In vitro studies on benzofuran analogs have shown varying degrees of cytotoxicity against several cancer cell lines, including ME-180 and A549 . These findings indicate that the presence of the benzofuran moiety could enhance the cytotoxic effects of nitrobenzoate derivatives.
The biological activity of nitrobenzoate compounds is often linked to their ability to affect cellular signaling pathways. For instance, X8's mechanism involves interference with VEGF/VEGFR2 signaling pathways, which are crucial for angiogenesis and tumor growth . Understanding these pathways can provide insights into how this compound may exert its effects.
Case Studies
- Antiangiogenic Activity : In a study involving zebrafish embryos treated with nitrobenzoate derivatives, significant vascular defects were observed. The treatment led to reduced expression of vascular markers and impaired development of intersegmental vessels .
- Cytotoxicity Assessment : Various benzofuran derivatives were tested against multiple cancer cell lines using MTT assays. Compounds showed IC50 values indicating potent antiproliferative activity, suggesting that structural modifications can enhance biological efficacy .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
